2,4-Dichloro-1-cyclopropoxybenzene
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Overview
Description
2,4-Dichloro-1-cyclopropoxybenzene is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 4 positions, and a cyclopropoxy group is attached at the 1 position. This compound is primarily used in research and development within the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-cyclopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF) to facilitate the substitution of the hydroxyl group with the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-cyclopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; alkylation using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 2,4-dichlorocyclopropylmethanol.
Substitution: Formation of 2,4-dinitro-1-cyclopropoxybenzene or 2,4-dialkyl-1-cyclopropoxybenzene.
Scientific Research Applications
2,4-Dichloro-1-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-cyclopropoxybenzene involves its interaction with specific molecular targets, leading to various chemical transformations. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. In oxidation and reduction reactions, the compound undergoes electron transfer processes, resulting in the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the cyclopropoxy group.
2,4-Dichlorobenzene: Similar structure but lacks both the hydroxyl and cyclopropoxy groups.
2,4-Dichloroanisole: Similar structure but has a methoxy group instead of a cyclopropoxy group.
Uniqueness
2,4-Dichloro-1-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyclopropoxy group can influence the compound’s steric and electronic characteristics, making it a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C9H8Cl2O |
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Molecular Weight |
203.06 g/mol |
IUPAC Name |
2,4-dichloro-1-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8Cl2O/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
GXQHRPYCQIYELR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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